molecular formula C22H26N2O3S B6072212 N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide

N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide

Cat. No. B6072212
M. Wt: 398.5 g/mol
InChI Key: RDWQZLPLHCDKJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide, also known as GW4869, is a small molecule inhibitor with a chemical structure that inhibits neutral sphingomyelinase-2 (nSMase2) activity. This molecule has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.

Mechanism of Action

N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide inhibits the activity of nSMase2, which is involved in the production of ceramide, a lipid molecule that plays a role in various cellular processes. By inhibiting nSMase2, N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide reduces the production of ceramide, which can lead to the inhibition of various cellular processes involved in disease progression.
Biochemical and Physiological Effects:
N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide has been shown to have various biochemical and physiological effects, including the inhibition of exosome secretion, the reduction of amyloid-beta and tau protein accumulation, and the inhibition of virus replication. Additionally, N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide has several advantages for lab experiments, including its small molecular size, which allows for easy cell penetration and uptake. Additionally, N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide has been shown to have low toxicity in both in vitro and in vivo studies. However, N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide has limitations, including its relatively low solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide research, including the development of more potent and selective inhibitors of nSMase2. Additionally, further studies are needed to determine the optimal dosage and administration of N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide for therapeutic applications in various diseases. Furthermore, the potential use of N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide as a drug delivery system for targeted therapy is an area of future research.

Synthesis Methods

The synthesis of N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide involves several steps, including the reaction of 2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-cyclohexyl-2-aminoethanesulfonic acid to form the amide. The final step involves the reaction of the amide with 2,3-dihydro-1H-indole to form N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide.

Scientific Research Applications

N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. In cancer research, N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide has been shown to inhibit the exosome secretion pathway, which is involved in tumor growth and metastasis. In neurodegenerative disorders, N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide has been shown to reduce the accumulation of amyloid-beta and tau proteins, which are involved in Alzheimer's disease. In infectious diseases, N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide has been shown to inhibit the replication of viruses such as hepatitis C and dengue virus.

properties

IUPAC Name

N-cyclohexyl-5-(2,3-dihydroindol-1-ylsulfonyl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S/c1-16-11-12-19(15-20(16)22(25)23-18-8-3-2-4-9-18)28(26,27)24-14-13-17-7-5-6-10-21(17)24/h5-7,10-12,15,18H,2-4,8-9,13-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWQZLPLHCDKJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32)C(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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